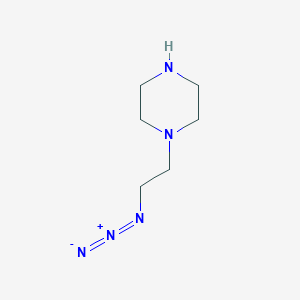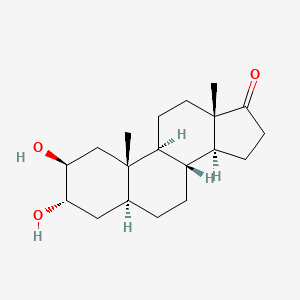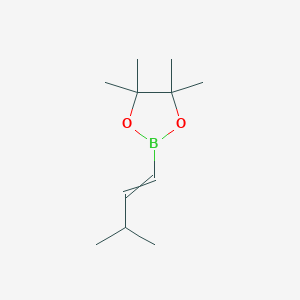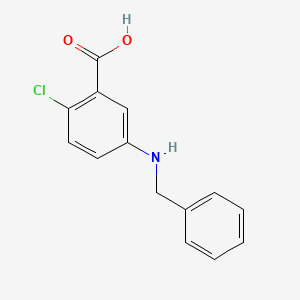
5-(Benzylamino)-2-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzylamino)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzylamino group attached to the fifth position and a chlorine atom attached to the second position of the benzoic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)-2-chlorobenzoic acid typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.
Benzylation: The amino group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-(Benzylamino)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of derivatives with different functional groups.
Substitution: Formation of hydroxyl or amino-substituted benzoic acids.
科学的研究の応用
5-(Benzylamino)-2-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Benzylamino)-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, leading to modulation of their activity. The chlorine atom can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Chlorobenzoic acid: Lacks the benzylamino group, making it less versatile in terms of chemical reactivity.
5-Aminobenzoic acid:
Benzylamine: Lacks the benzoic acid moiety, limiting its use in certain chemical reactions.
Uniqueness
5-(Benzylamino)-2-chlorobenzoic acid is unique due to the presence of both the benzylamino group and the chlorine atom, which confer distinct chemical properties and reactivity
特性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
5-(benzylamino)-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c15-13-7-6-11(8-12(13)14(17)18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |
InChIキー |
MSXCVAAGRFRZRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


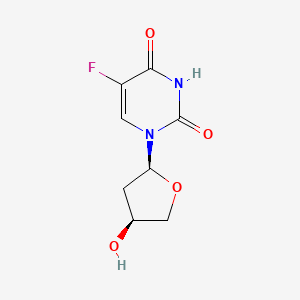
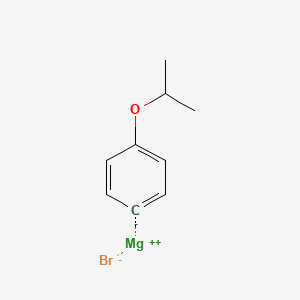
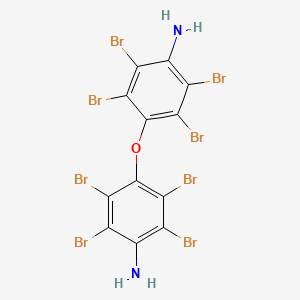

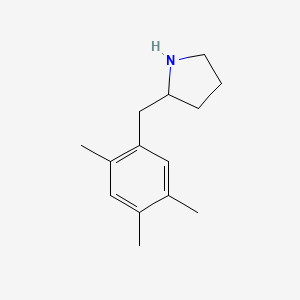



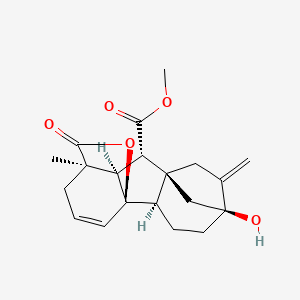

![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
